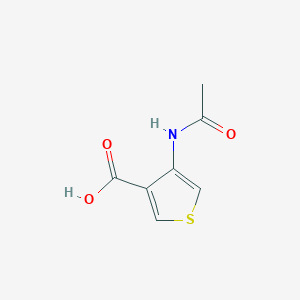![molecular formula C7H4N2O3S B8672935 5-Nitrobenzo[d]isothiazol-3(2H)-one](/img/structure/B8672935.png)
5-Nitrobenzo[d]isothiazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitrobenzo[d]isothiazol-3(2H)-one is an organic compound with the molecular formula C7H4N2O3S. It is a derivative of benzothiazole, characterized by the presence of a nitro group at the 5-position and a carbonyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrobenzo[d]isothiazol-3(2H)-one typically involves the nitration of 1,2-benzothiazol-3(2H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or the use of sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 5-Amino-1,2-benzothiazol-3(2H)-one.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
科学研究应用
5-Nitrobenzo[d]isothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the production of dyes and pigments, as well as in the formulation of certain types of rubber.
作用机制
The mechanism of action of 5-Nitrobenzo[d]isothiazol-3(2H)-one involves its interaction with cellular components. The nitro group can undergo reduction within the cell, leading to the formation of reactive intermediates that can damage cellular structures. This compound can also inhibit certain enzymes by binding to their active sites, disrupting normal cellular functions.
相似化合物的比较
- 5-Nitro-1,2-benzisothiazol-3-amine
- 2-Amino-5-nitrobenzothiazole
- 5-Nitro-1,3-benzothiazol-2-amine
Comparison: 5-Nitrobenzo[d]isothiazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the presence of the carbonyl group at the 3-position can influence its ability to participate in certain chemical reactions and its interaction with biological targets.
属性
分子式 |
C7H4N2O3S |
|---|---|
分子量 |
196.19 g/mol |
IUPAC 名称 |
5-nitro-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H4N2O3S/c10-7-5-3-4(9(11)12)1-2-6(5)13-8-7/h1-3H,(H,8,10) |
InChI 键 |
QZFIGQFIRSBAFE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


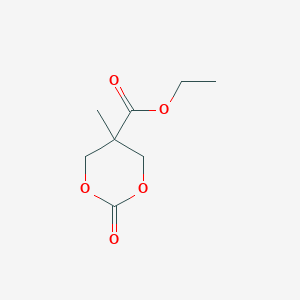
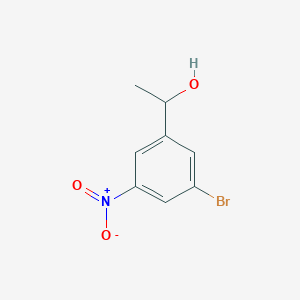
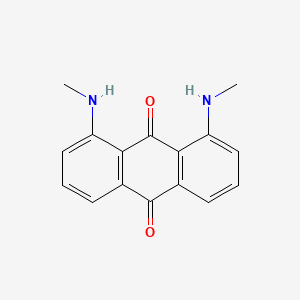





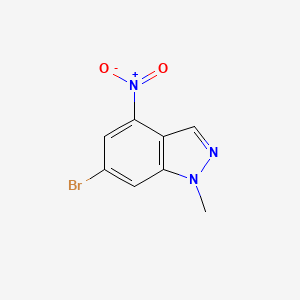
![6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8672912.png)
